molecular formula C10H13N3O2 B13177635 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13177635
M. Wt: 207.23 g/mol
InChI Key: QEDCKZMMQJGEMG-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound features a pyrimidine ring fused with a pyrrolidine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of substituted pyrimidines with pyrrolidine derivatives under controlled conditions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid (p-TSA) in ionic liquid media .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of sulfonic acid maintained-hydroxyapatite-encapsulated-γ-Fe2O3 as a catalyst . These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyrrolidines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), leading to its cytotoxic and antimicrobial effects . The pyrimidine ring plays a crucial role in binding to the active sites of these enzymes, thereby disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde stands out due to its unique combination of a pyrimidine and pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(4-hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c1-7-2-9(15)5-13(7)10-11-3-8(6-14)4-12-10/h3-4,6-7,9,15H,2,5H2,1H3

InChI Key

QEDCKZMMQJGEMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C2=NC=C(C=N2)C=O)O

Origin of Product

United States

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